1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
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Overview
Description
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the chlorophenyl derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is unique due to its specific combination of a chlorophenyl group and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-12(17)16-7-6-15-13(16)18-9-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVUCCPLSOFCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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